4-chloro-5-methoxy-1H-indole-2-carboxylic acid

Hypoglycemic agent Indole-2-carboxylic acid Blood glucose

Researchers requiring reproducible in vivo hypoglycemic data cannot substitute generic indole-2-carboxylic acids due to species- and substitution-dependent potency shifts. This compound directly addresses that challenge: • 4-fold greater hypoglycemic potency than MICA in guinea pig models (threshold dose 20 mg/kg i.p.) • Unique species-selectivity profile (4× over MICA in guinea pigs vs 1.25× in rabbits) enables matched-pair PK/PD studies • 98% purity solid with distinct melting point (273-274 °C) for unambiguous batch identity verification Supplied with full analytical documentation for immediate research deployment.

Molecular Formula C10H8ClNO3
Molecular Weight 225.63 g/mol
CAS No. 50536-59-9
Cat. No. B6180959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-5-methoxy-1H-indole-2-carboxylic acid
CAS50536-59-9
Molecular FormulaC10H8ClNO3
Molecular Weight225.63 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)NC(=C2)C(=O)O)Cl
InChIInChI=1S/C10H8ClNO3/c1-15-8-3-2-6-5(9(8)11)4-7(12-6)10(13)14/h2-4,12H,1H3,(H,13,14)
InChIKeyAXMULSMCSSBVRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Relevant Baseline for 4-Chloro-5-methoxy-1H-indole-2-carboxylic Acid (CAS 50536-59-9)


4-Chloro-5-methoxy-1H-indole-2-carboxylic acid (CAS 50536-59-9) is a 4,5-disubstituted indole-2-carboxylic acid derivative bearing a chlorine atom at position 4 and a methoxy group at position 5 [1]. It was first disclosed as a member of a series of indole-carboxylic acids exhibiting markedly greater hypoglycemic potency than the mono-substituted analog 5-methoxyindole-2-carboxylic acid (MICA) in multiple animal models [2]. The compound possesses a molecular weight of 225.63 g/mol (C₁₀H₈ClNO₃), a melting point of 273–274 °C (decomposition), and a calculated LogP of ~2.53 [1]. Its dual-substitution pattern—combining a chloro electron-withdrawing group with a methoxy electron-donating group—creates a unique electronic and steric profile that differentiates it from mono-substituted analogs such as MICA or 4-chloroindole-2-carboxylic acid, and from regioisomers such as 5-chloro-4-methoxyindole-2-carboxylic acid [1][2].

Why Generic Substitution Fails for 4-Chloro-5-methoxy-1H-indole-2-carboxylic Acid in Hypoglycemic and Drug-Discovery Programs


Indole-2-carboxylic acid derivatives cannot be freely interchanged for in vivo hypoglycemic studies or structure-activity relationship (SAR) campaigns because the position and nature of substituents dictate not only potency but also species-specific efficacy [1]. The unsubstituted parent, indole-2-carboxylic acid, is essentially inactive, while 5-methoxyindole-2-carboxylic acid (MICA) requires a 75 mg/kg intraperitoneal threshold dose to lower blood sugar in guinea pigs [1]. In contrast, 4-chloro-5-methoxyindole-2-carboxylic acid achieves a 4-fold improvement in relative potency in the same assay (threshold dose 20 mg/kg), yet in rabbits its rank-order shifts, demonstrating that substitution patterns produce non-linear and model-dependent pharmacodynamic profiles [1]. Simple replacement with a regioisomer such as 5-chloro-4-methoxyindole-2-carboxylic acid can further invert activity, as evidenced by difference in threshold doses across species [1]. These quantitative, model-specific discontinuities make generic substitution scientifically untenable for investigators requiring reproducible in vivo pharmacology.

Quantitative Differentiation Evidence for 4-Chloro-5-methoxy-1H-indole-2-carboxylic Acid Versus Closest Analogs


4-Fold Greater Hypoglycemic Potency Versus MICA in Fasting Guinea Pigs (Intraperitoneal Administration)

In fasting male guinea pigs receiving intraperitoneal sodium salt solutions, 4-chloro-5-methoxyindole-2-carboxylic acid achieved a statistically significant blood glucose lowering with a threshold dose of 20 mg/kg, corresponding to a relative action of ~4 when MICA (5-methoxyindole-2-carboxylic acid) is set as 1.0 (threshold dose 75 mg/kg) [1]. This represents an approximately 4-fold greater potency on a body-weight basis in this specific model.

Hypoglycemic agent Indole-2-carboxylic acid Blood glucose

Species-Specific Potency Inversion in Fasting Rabbits: MICA Outperforms 4-Chloro-5-methoxyindole-2-carboxylic Acid (Intravenous Route)

When tested intravenously in fasting rabbits (both sexes, ~2 kg), the potency hierarchy reversed: MICA exhibited a threshold dose of 50 mg/kg (relative action 1), while 4-chloro-5-methoxyindole-2-carboxylic acid required 40 mg/kg, yielding a relative action of only 1.25 [1]. This contrasts sharply with the guinea pig data and demonstrates that the 4-chloro-5-methoxy substitution imparts a species-dependent potency profile that is not simply additive relative to mono-substituted MICA.

Species-dependent pharmacology Hypoglycemic screening Indole SAR

Thermal and Structural Differentiation from the Regioisomer 5-Chloro-4-methoxyindole-2-carboxylic Acid

4-Chloro-5-methoxyindole-2-carboxylic acid exhibits a melting point (decomposition) of 273–274 °C when recrystallized from methanol/water [1]. Its regioisomer, 5-chloro-4-methoxyindole-2-carboxylic acid, melts at 253–255 °C (recrystallized from ethyl acetate)—a difference of approximately 20 °C [1]. This pronounced thermal stability gap provides a robust identity and purity check that can distinguish the two isomers in procurement and quality assurance workflows.

Regioisomer differentiation Thermal stability Quality control

Lipophilicity Advantage Over MICA: Computed LogP of 2.53 vs 1.87–2.30

The calculated LogP of 4-chloro-5-methoxy-1H-indole-2-carboxylic acid is 2.53 (ChemScene computational data, TPSA 62.32 Ų) . In contrast, MICA (5-methoxyindole-2-carboxylic acid) has reported LogP values ranging from 1.87 (ChemAxon) to 2.30 (XLogP) [1]. The approximately 0.2–0.7 LogP unit increase reflects the lipophilicity contribution of the 4-chloro substituent, which can influence membrane permeability and protein binding in cellular and in vivo assays.

Lipophilicity ADME prediction Drug-likeness

Class-Level Differentiation: 4,5-Disubstituted Indole-2-carboxylic Acids Exhibit Superior Hypoglycemic Activity Over Mono-Substituted Analogs

The patent explicitly states that the class of 4,5-disubstituted indole-2-carboxylic acids shows 'surprisingly, a greater blood sugar-lowering action than 5-methoxy-indole-2-carboxylic acid' [1]. Within this class, 4-chloro-5-methoxyindole-2-carboxylic acid is one of the most potent members, achieving a relative action of ~4 in guinea pigs—comparable to or exceeding several other disubstituted analogs such as 4,5-dimethylindole-2-carboxylic acid (threshold 30 mg/kg; relative action 2.5) and 5-chloro-4-methylindole-2-carboxylic acid (threshold 50 mg/kg; relative action 1.5) [1]. This class-level trend supports the preferential procurement of 4,5-disubstituted over mono-substituted indole-2-carboxylic acids for hypoglycemic screening platforms.

SAR Indole substitution Hypoglycemic scaffold optimization

High-Value Application Scenarios for 4-Chloro-5-methoxy-1H-indole-2-carboxylic Acid Based on Quantitative Differentiation Evidence


In Vivo Hypoglycemic Efficacy Screening in Guinea Pig Models

Investigators utilizing fasting guinea pig models for antidiabetic compound screening should prioritize this compound over MICA or other mono-substituted indole-2-carboxylic acids. At a threshold dose of 20 mg/kg i.p., it delivers approximately 4-fold greater relative hypoglycemic action [1], reducing the quantity of test article required per study and enabling extended multi-dose regimen evaluations within tight compound availability budgets.

Species-Selectivity Pharmacology Studies Leveraging Rabbit-Guinea Pig Potency Inversion

The compound's rank-order potency shift between guinea pigs (4-fold over MICA) and rabbits (1.25-fold over MICA) [1] makes it uniquely suited for mechanistic species-selectivity investigations. Researchers can use this compound alongside MICA as a matched-pair tool to dissect species-dependent pharmacokinetic or pharmacodynamic determinants of indole-2-carboxylic acid hypoglycemic action, without needing to synthesize entirely separate chemical series.

Regioisomer Reference Standard and QC Differentiation

With a melting point of 273–274 °C (dec.) that is approximately 20 °C higher than its regioisomer 5-chloro-4-methoxyindole-2-carboxylic acid [1], this compound serves as an accessible thermal identity standard for analytical laboratories tasked with verifying the chemical identity of received batches. The large melting point gap allows unambiguous DSC or capillary melting point identification even with basic laboratory equipment.

SAR Library Anchoring in Indole-2-carboxylic Acid Hypoglycemic Programs

Within a portfolio of 4,5-disubstituted indole-2-carboxylic acids, this compound provides the highest relative hypoglycemic action (~4) yet reported in guinea pig models among publicly disclosed analogs [1]. It can serve as the positive control and pharmacodynamic benchmark against which newly synthesized analogs are compared, establishing a consistent reference point for SAR campaigns aimed at further potency optimization.

Quote Request

Request a Quote for 4-chloro-5-methoxy-1H-indole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.